molecular formula C19H18FN3OS B12575497 2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide

2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide

Cat. No.: B12575497
M. Wt: 355.4 g/mol
InChI Key: JZGZKXOBZIAXDX-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide involves several steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the fluorophenyl and methyl groups. The final step involves the attachment of the sulfanyl and N,N-dimethylacetamide moieties. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to increase efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process .

Chemical Reactions Analysis

2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the quinazoline ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and disrupting disease pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide can be compared with other quinazoline derivatives, such as erlotinib, gefitinib, and lapatinib. These compounds share a similar quinazoline core but differ in their substituents and overall structure .

Similar compounds include:

These compounds have been extensively studied for their therapeutic potential, particularly in the treatment of cancer, and provide a basis for comparison with this compound .

Properties

Molecular Formula

C19H18FN3OS

Molecular Weight

355.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-N,N-dimethylacetamide

InChI

InChI=1S/C19H18FN3OS/c1-12-4-9-16-15(10-12)19(25-11-17(24)23(2)3)22-18(21-16)13-5-7-14(20)8-6-13/h4-10H,11H2,1-3H3

InChI Key

JZGZKXOBZIAXDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)N(C)C)C3=CC=C(C=C3)F

Origin of Product

United States

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